molecular formula C13H18ClN3O B12236788 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12236788
M. Wt: 267.75 g/mol
InChI Key: FEUKAPNTTPMSFZ-UHFFFAOYSA-N
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Description

2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is of particular interest due to its unique structure, which combines a pyrazole ring with a phenol group, potentially offering a range of biological and chemical properties.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-9-12(10(2)15-16)14-8-11-6-4-5-7-13(11)17;/h4-7,9,14,17H,3,8H2,1-2H3;1H

InChI Key

FEUKAPNTTPMSFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibits notable antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Anticancer Properties

The compound has garnered attention for its anticancer activity. Preliminary studies demonstrate its ability to inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The anticancer mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.

Synthesis and Functionalization

The synthesis of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Aminomethylation : Introducing the aminomethyl group to link the pyrazole to the phenolic structure.

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

A study published in Molecules examined the anticancer effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent activity. Further investigations into its mechanism revealed that it induced apoptosis through mitochondrial pathways.

Comparative Data Table

Compound NameStructure FeaturesUnique CharacteristicsBiological Activity
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloridePhenolic + PyrazoleEthyl substitution enhances lipophilicityAntimicrobial, Anticancer
4-Amino-3-methylphenolAmino group on methyl-substituted phenolDistinct biological profileLimited compared to pyrazole derivatives
3-(4-Hydroxyphenyl)-1H-pyrazoleHydroxy group on phenyl ringDifferent reactivity patternsVariable biological activity

Mechanism of Action

The mechanism of action of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylpyrazole: A simpler pyrazole derivative with similar structural features.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a different substituent pattern.

    4-Methylpyrazole: A related compound with a methyl group at the 4-position of the pyrazole ring.

Uniqueness

2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to the presence of both a pyrazole ring and a phenol group, which may confer distinct chemical and biological properties

Biological Activity

The compound 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClN3O
  • Molecular Weight : 267.75 g/mol
  • IUPAC Name : 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

The presence of a phenolic group alongside a pyrazole moiety is crucial for its biological activity, as these functional groups are often involved in enzyme interactions and receptor binding.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties by inhibiting specific kinases involved in cell cycle regulation. For instance, studies have shown that similar compounds can inhibit PKMYT1, a kinase implicated in the DNA damage response in cancer cells .

Compound IC50 (µM) Target
2-Ethyl-Pyrazole Derivative0.69PKMYT1
Other Pyrazole AnaloguesVariesVarious Kinases

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Recent findings indicate that pyrazole compounds possess antimicrobial properties. For example, structural analogs have shown effectiveness against various bacterial strains, highlighting their potential as novel antibiotics .

The biological effects of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride are likely mediated through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, it can inhibit kinases like PKMYT1, which plays a role in cell cycle regulation and apoptosis.
  • Receptor Modulation : The phenolic structure allows for interaction with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Study 1: PKMYT1 Inhibition

A study focused on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the phenolic group significantly enhanced PKMYT1 inhibition. The results indicated that the presence of an ethyl group on the pyrazole ring contributed to increased potency against this target .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of several pyrazoles were assessed using a murine model of inflammation. The results showed a marked reduction in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory conditions .

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